4-Cyano-2'-iodobenzophenone
Overview
Description
4-Cyano-2’-iodobenzophenone is a chemical compound that is widely used in scientific experiments due to its unique physical, chemical, and biological properties. It is a white solid with a molecular formula of C14H8INO .
Physical And Chemical Properties Analysis
4-Cyano-2’-iodobenzophenone is a white solid with a molecular weight of 333.12 g/mol. More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of various heterocyclic compounds. For instance, the synthesis of 2,3-dihydroselenophenes and selenophene derivatives was achieved through electrophilic cyclization of homopropargyl selenides using electrophiles like I(2) and ICl (Schumacher et al., 2010).
Organic Electronics and Photonics : In the realm of electronics and photonics, the compound plays a role in the synthesis of luminogenic materials with aggregation-induced emission (AIE) properties. This is particularly significant in developing materials with potential applications in optics, electronics, and the biological sciences (Jia et al., 2013).
Catalysis and Mechanistic Studies : It is utilized in the catalysis and mechanistic studies of organic reactions. For example, an efficient synthesis of 2- or 4-iododibenzofurans through CuI-mediated sequential iodination/cycloetherification of o-arylphenols was developed, highlighting the versatility of cyano- and iodo-functionalized compounds (Zhao et al., 2012).
Antitumor Compounds Synthesis : Research has explored its role in synthesizing heterocyclic compounds with potential antitumor activities. This includes the synthesis of compounds comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings with significant in vitro antiproliferative activity (Shams et al., 2010).
Photochemistry and Photophysics : In photochemistry, the compound contributes to understanding photoreactions, as seen in the study of ketyl radicals formed in Grignard reactions with 4′-cyano substituents on benzophenone (Ōkubo, 1977).
Development of Fluorescent Probes : It has been instrumental in developing fluorescent probes for simultaneous detection of glutathione and cysteine/homocysteine, demonstrating its utility in biomedical research (Yang et al., 2014).
Organic Synthesis and Ligand Development : Its derivatives have been used in the synthesis of organometallic complexes, such as N-heterocyclic carbene (NHC) cycloplatinated compounds, which are significant in the development of new ligands and catalysts (Fuertes et al., 2015).
Environmental Analysis : In environmental science, it's used in the analysis of water samples for UV absorbers, indicating its role in environmental monitoring (Negreira et al., 2009).
Optoelectronic Properties : The compound is pivotal in tuning optoelectronic properties in materials science, particularly in the development of host to dopant materials for OLEDs (Cao et al., 2018).
properties
IUPAC Name |
4-(2-iodobenzoyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8INO/c15-13-4-2-1-3-12(13)14(17)11-7-5-10(9-16)6-8-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBKPLFUGQMVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641540 | |
Record name | 4-(2-Iodobenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-2'-iodobenzophenone | |
CAS RN |
890098-63-2 | |
Record name | 4-(2-Iodobenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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